molecular formula C16H16FNO2 B5054925 2-fluoro-N-(2-propoxyphenyl)benzamide

2-fluoro-N-(2-propoxyphenyl)benzamide

Cat. No.: B5054925
M. Wt: 273.30 g/mol
InChI Key: FHKGDLNXNVPYFO-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-propoxyphenyl)benzamide (Molecular Formula: C16H17FN2O2 ) is a synthetic aromatic benzamide derivative of interest in chemical and pharmaceutical research. This compound belongs to a class of molecules known for a wide spectrum of potential biological activities. Related benzanilide and salicylanilide structures have demonstrated significant antimicrobial properties , showing activity against various bacterial and fungal strains in primary in vitro screenings . Furthermore, closely related compounds are investigated for their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts, making them valuable tools for studying plant biochemistry and the mechanisms of photosynthesis . The presence of the amide group (-NHCO-) is a characteristic feature of many such bioactive molecules and of herbicides that act as photosynthesis inhibitors . The structural core of this molecule, featuring fluorinated and alkoxy-substituted benzene rings, is common in compounds used extensively in organic synthesis as intermediates for building more complex molecular architectures . Researchers can leverage this chemical in material science, medicinal chemistry, and as a standard in analytical studies. The product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-(2-propoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-2-11-20-15-10-6-5-9-14(15)18-16(19)12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKGDLNXNVPYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Crystallographic Properties

Key structural analogs include:

Compound Name Substituents Crystallographic Insights Reference
N-(2,4-Difluorophenyl)-2-fluorobenzamide 2,4-difluorophenyl group Exhibits F···H-N hydrogen bonding; influences crystal packing and solubility .
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2,3-difluorophenyl group Close NH···F interactions stabilize molecular conformation .
2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide Triazole-thioether substituent Synthesized via microwave-assisted Fries rearrangement; planar structure confirmed by X-ray .
CCG258205 (14an) Piperidine-pyridinyl substituent High HPLC purity (>95%); optimized for kinase inhibition .

Key Findings :

  • Fluorine positioning (ortho vs. para) significantly impacts hydrogen-bonding networks and solubility. For example, N-(2,4-difluorophenyl)-2-fluorobenzamide shows stronger intermolecular interactions than its 2,3-difluoro analog .
  • Bulky substituents (e.g., piperidine-pyridinyl in CCG258205) improve target selectivity but may reduce aqueous solubility .

Key Findings :

  • Microwave-assisted methods (e.g., ) offer efficient, eco-friendly alternatives to traditional reflux-based syntheses .
  • Thionyl chloride-mediated amidation () is widely used but requires careful handling due to toxicity .

Key Findings :

  • Fluorine enhances bioactivity: Compounds with ortho-fluorine (e.g., CCG258205) show sub-micromolar kinase inhibition, likely due to improved target binding .
  • Antitumor activity in benzothiazole-containing analogs () suggests that electron-withdrawing groups enhance cytotoxicity .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Fluorine reduces oxidative metabolism, as seen in N-(difluorophenyl) analogs .
  • Solubility: Crystallographic studies () highlight that NH···F hydrogen bonding can improve crystalline solubility compared to non-fluorinated analogs.

Q & A

Q. What are the standard synthetic routes for 2-fluoro-N-(2-propoxyphenyl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

Fluorobenzamide backbone formation : Coupling 2-fluorobenzoic acid with 2-propoxyaniline via carbodiimide-mediated amidation (e.g., EDCl/HOBt) under inert conditions .

Propoxy group introduction : Alkylation of the phenolic oxygen using propyl bromide in the presence of a base like K₂CO₃ .
Optimization strategies:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful temperature control (60–80°C) to avoid decomposition .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. How is the compound’s structure validated, and what analytical techniques are prioritized?

  • X-ray crystallography : Resolves bond lengths/angles (e.g., C-F = 1.34 Å, C-N = 1.41 Å) and confirms stereoelectronic effects of the fluorine substituent .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), propoxy CH₂ (δ 3.4–4.1 ppm) .
    • ¹⁹F NMR : Single peak near δ -110 ppm confirms fluorine position .
  • Mass spectrometry : ESI-MS ([M+H]⁺ = 288.1 m/z) validates molecular weight .

Q. What are the primary biological targets or pathways investigated for this compound?

  • Enzyme inhibition : Shown to inhibit dihydrofolate reductase (DHFR) with binding energy -9.0 kcal/mol, suggesting potential antimicrobial applications .
  • Receptor interactions : Modulates G-protein-coupled receptors (GPCRs) in preliminary screens, with IC₅₀ values in the µM range .

Advanced Research Questions

Q. How do substituent variations (e.g., fluorine position, propoxy chain length) impact structure-activity relationships (SAR)?

  • Fluorine’s role : Ortho-substitution (2-fluoro) enhances lipophilicity (logP = 2.8) and membrane permeability compared to para-substituted analogs (logP = 2.3) .
  • Propoxy chain effects :
    • Longer chains (e.g., butoxy) reduce solubility but improve binding to hydrophobic enzyme pockets (e.g., DHFR) .
    • Shorter chains (e.g., methoxy) increase metabolic stability in hepatic microsomal assays .

Q. What computational methods are used to predict binding modes, and how do they align with experimental data?

  • Molecular docking (AutoDock Vina) : Predicts fluorine’s interaction with DHFR’s Thr56 residue (ΔG = -8.7 kcal/mol), corroborated by X-ray crystallography .
  • MD simulations (GROMACS) : Reveal stable hydrogen bonding between the amide group and His124 over 100 ns trajectories .

Q. How are contradictions in biological activity data across studies resolved?

  • Case example : Discrepancies in IC₅₀ values (2–10 µM) for anticancer activity arise from assay conditions:
    • Cell line variability : Higher potency in HeLa (IC₅₀ = 2.1 µM) vs. MCF-7 (IC₅₀ = 8.3 µM) due to differential expression of efflux pumps .
    • Assay interference : Fluorine’s autofluorescence in fluorometric assays requires validation via LC-MS/MS .

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